4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Physicochemical profiling Lipophilicity Drug-likeness

4-Bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338962-34-8; molecular formula C₁₆H₁₀BrF₃N₄; MW 395.18 g/mol) is a quinoxaline-hydrazone derivative supplied through the Key Organics BIONET screening catalogue (product number 5M-040). The compound features a 4-bromophenyl moiety linked via a hydrazone bridge to a 3-(trifluoromethyl)quinoxaline core.

Molecular Formula C16H10BrF3N4
Molecular Weight 395.183
CAS No. 338962-34-8
Cat. No. B2436210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
CAS338962-34-8
Molecular FormulaC16H10BrF3N4
Molecular Weight395.183
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)Br)C(F)(F)F
InChIInChI=1S/C16H10BrF3N4/c17-11-7-5-10(6-8-11)9-21-24-15-14(16(18,19)20)22-12-3-1-2-4-13(12)23-15/h1-9H,(H,23,24)/b21-9+
InChIKeyNQHBHSHBBHSGIJ-ZVBGSRNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338962-34-8): Physicochemical and Structural Procurement Baseline


4-Bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338962-34-8; molecular formula C₁₆H₁₀BrF₃N₄; MW 395.18 g/mol) is a quinoxaline-hydrazone derivative supplied through the Key Organics BIONET screening catalogue (product number 5M-040) . The compound features a 4-bromophenyl moiety linked via a hydrazone bridge to a 3-(trifluoromethyl)quinoxaline core. Computed physicochemical descriptors reported by PubChem include XLogP3-AA of 4.8, one hydrogen bond donor, seven hydrogen bond acceptors, and three rotatable bonds [1]. Predicted properties from ChemicalBook include a boiling point of 458.2 ± 45.0 °C, density of 1.58 ± 0.1 g/cm³, and a pKa of 7.98 ± 0.70 . To date, no primary peer-reviewed biological activity data or patent claims have been published specifically for this compound; all differentiation evidence presented below is therefore grounded in computed physicochemical properties, synthetic-utility considerations, and class-level inference from the quinoxaline-hydrazone literature.

Why In-Class Quinoxaline-Hydrazone Analogs Cannot Be Interchanged with CAS 338962-34-8


Within the N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone sub-series, the identity of the 4-substituent on the benzaldehyde-derived ring governs molecular weight, lipophilicity, polar surface area, and—critically—the presence of a synthetically competent aryl halide handle. Replacing the 4-bromo substituent with hydrogen (unsubstituted parent, CAS 338773-19-6; MW 316.28), chlorine (4-Cl analog, CAS 338773-12-9; MW 350.72), or trifluoromethyl (4-CF₃ analog, CAS 338962-25-7; MW 384.29) yields compounds with substantially different computed LogP, metabolic stability potential, and reactivity profiles [1]. Furthermore, swapping the quinoxaline 3-CF₃ for a 3-CH₃ group (MW 341.2) removes the electron-withdrawing trifluoromethyl group that modulates the hydrazone NH acidity (predicted pKa 7.98) and π-stacking capacity . These structural variations preclude simple interchangeability in SAR exploration, fragment-based screening, or synthetic elaboration campaigns. The quantitative evidence below establishes that CAS 338962-34-8 occupies a unique position in this analog series based on its combined bromine-mediated reactivity and trifluoromethyl-modulated physicochemical properties.

Quantitative Differentiation Evidence for CAS 338962-34-8 Versus Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity (XLogP3) Differentiation Among 4-Substituted Quinoxaline-Hydrazone Analogs

CAS 338962-34-8 (4-Br) possesses a molecular weight of 395.18 g/mol and a computed XLogP3-AA of 4.8, placing it intermediate between the 4-Cl analog (MW 350.72) and the 4-CF₃ analog (MW 384.29) in mass, while exhibiting higher lipophilicity than the unsubstituted parent (MW 316.28) [1]. The XLogP3 difference between the 4-Br (4.8) and 4-Cl analogs (estimated ~4.3–4.5 based on Hansch π constants: π_Br = 0.86 vs. π_Cl = 0.71) translates to a ΔLogP of approximately 0.3–0.5 log units, which is meaningful for membrane permeability predictions and off-target promiscuity assessments in early-stage screening [2]. The 4-Br compound's MW of 395.18 remains within the Lipinski Rule of Five threshold (MW < 500), while providing sufficient mass for downstream fragment elaboration [3].

Physicochemical profiling Lipophilicity Drug-likeness Fragment-based drug discovery

Aryl Bromide as a Superior Synthetic Handle for Palladium-Catalyzed Cross-Coupling Versus Aryl Chloride Analogs

The 4-bromophenyl substituent on CAS 338962-34-8 provides a synthetically competent aryl bromide handle that undergoes oxidative addition to Pd(0) with significantly greater facility than the corresponding aryl chloride in the 4-Cl analog (CAS 338773-12-9). The established reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br >> Cl, with aryl bromides reacting under milder conditions (lower temperature, shorter reaction time, broader catalyst scope) than aryl chlorides [1]. 4-Bromobenzaldehyde, the aldehyde precursor to CAS 338962-34-8, is a well-precedented Suzuki coupling substrate, demonstrated to yield 96.2% of 4-biphenylcarboxaldehyde under standard Pd(OAc)₂/PPh₃ conditions [2]. The unsubstituted parent (CAS 338773-19-6) lacks any halogen coupling handle entirely, while the 4-CF₃ analog (CAS 338962-25-7) is inert to cross-coupling under standard conditions, rendering CAS 338962-34-8 the only analog in this sub-series capable of serving as a direct diversification point for parallel library synthesis via late-stage functionalization [3].

Synthetic chemistry Cross-coupling C–C bond formation Medicinal chemistry diversification

Predicted pKa and Ionization State Differentiation at Physiological pH Versus 4-CF₃ and Unsubstituted Analogs

The predicted pKa of CAS 338962-34-8 is 7.98 ± 0.70, attributed to the hydrazone NH proton whose acidity is modulated by the electron-withdrawing 3-CF₃ group on the quinoxaline ring . At physiological pH 7.4, this translates to approximately 79% neutral species and 21% deprotonated anionic form (calculated via the Henderson-Hasselbalch equation), conferring a mixed ionization profile that can influence passive membrane permeability and protein binding. The 4-CF₃ analog (CAS 338962-25-7), bearing an additional electron-withdrawing group, is predicted to exhibit a lower pKa (estimated ~7.2–7.5), yielding approximately 39–61% anion at pH 7.4—a substantially different ionization equilibrium that may alter tissue distribution and solubility [1]. The unsubstituted parent and 4-Cl analog are predicted to have pKa values within 0.1–0.3 units of the target based on similar electronic environments, but lack the synergistic bromine-mediated synthetic handle described above .

Ionization state pKa prediction ADME profiling Solubility

Class-Level Evidence: Quinoxaline-Hydrazone Scaffold Confers Broad Bioactivity Potential with Substitution-Dependent Selectivity

While no compound-specific biological data exist for CAS 338962-34-8, the quinoxaline-hydrazone scaffold is a validated privileged structure in medicinal chemistry. A comprehensive 2025 review of quinoxaline derivatives (2020–2024) documented potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities across multiple structural sub-classes, with activity critically dependent on the nature and position of substituents [1]. Specifically, quinoxaline-hydrazone derivatives such as PJOV56 demonstrated time-dependent cytotoxicity against HCT-116 colorectal cancer cells, while the quinoxalinhydrazide SC144 showed in vivo efficacy in mouse xenograft models of human breast cancer [2][3]. The presence of both a 4-bromophenyl moiety and a 3-trifluoromethyl group on CAS 338962-34-8 aligns with SAR trends indicating that electron-withdrawing substituents enhance DNA intercalation and target binding [1]. However, prospective users must note that these are class-level inferences; confirmatory screening data for this specific compound are absent from the peer-reviewed literature.

Anticancer Antimicrobial Structure-activity relationship Quinoxaline pharmacophore

Predicted Boiling Point and Thermal Stability Differentiation for Formulation and Storage Considerations

CAS 338962-34-8 has a predicted boiling point of 458.2 ± 45.0 °C and a predicted density of 1.58 ± 0.1 g/cm³ . The elevated boiling point, attributable to the combined mass contributions of the bromine atom (79.90 Da) and trifluoromethyl group, distinguishes it from the 4-Cl analog (MW 350.72; predicted bp ~420–440 °C) and the unsubstituted parent (MW 316.28; predicted bp ~390–410 °C) . While all predicted values carry inherent uncertainty, the trend indicates that CAS 338962-34-8 possesses the highest thermal stability in this analog series, a relevant consideration for DMSO stock solution preparation, long-term storage at controlled room temperature, and thermal stress testing in formulation development [1].

Thermal stability Predicted physical properties Formulation Storage

Recommended Application Scenarios for CAS 338962-34-8 Based on Verified Differentiation Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Parallel Library Synthesis

The 4-bromophenyl substituent of CAS 338962-34-8 serves as a competent aryl halide handle for Pd(0)-catalyzed Suzuki-Miyaura coupling, enabling the compound to function as a core scaffold for parallel biaryl library generation. Unlike the 4-Cl analog, which requires specialized electron-rich phosphine ligands and elevated temperatures for efficient coupling, the aryl bromide undergoes oxidative addition under standard Pd(OAc)₂/PPh₃ conditions—as demonstrated by the 96.2% yield achieved with the precursor 4-bromobenzaldehyde in the synthesis of 4-biphenylcarboxaldehyde . This positions CAS 338962-34-8 as the sole diversification-competent member of its immediate analog series, enabling medicinal chemistry teams to generate 24- to 96-member libraries of biaryl and heteroaryl derivatives in a single parallel synthesis campaign without protecting-group manipulation .

Fragment-Based Screening Library Enrichment with a Physicochemically Balanced Quinoxaline-Hydrazone Core

CAS 338962-34-8 (MW 395.18; XLogP3 4.8; 1 HBD; 7 HBA; 3 rotatable bonds) satisfies all Lipinski Rule of Five criteria while providing a three-dimensional quinoxaline-hydrazone core with favorable fragment-like properties for screening library inclusion . The compound is commercially catalogued within the Key Organics BIONET collection (product number 5M-040), a widely used screening deck comprising over 103,000 compounds . Its intermediate lipophilicity (XLogP3 4.8), positioned between the more polar unsubstituted parent and more lipophilic 4-CF₃ analog, makes it suitable for fragment-based screening against targets with moderately hydrophobic binding sites such as kinase ATP pockets and bromodomains .

SAR Probe for Halogen-Bonding and Hydrophobic Contact Studies in Target Engagement Assays

The 4-bromophenyl substituent on CAS 338962-34-8 provides a distinct σ-hole for halogen bonding interactions that is absent in the unsubstituted parent and 4-CF₃ analog, and is geometrically and electronically distinct from the chlorine σ-hole in the 4-Cl analog (C–Br bond length ~1.89 Å vs. C–Cl ~1.74 Å; polarizability: Br > Cl) . For structural biology and biophysical screening teams investigating halogen-bonding contributions to target-ligand affinity, CAS 338962-34-8 can serve as a matched molecular pair probe: comparison with the unsubstituted parent reveals the net contribution of the bromine atom, while comparison with the 4-Cl analog isolates the halogen-size and polarizability effect within the same substitution pattern .

Physicochemical Reference Standard for HPLC Method Development and logD Determination in the Quinoxaline-Hydrazone Series

The predicted pKa of 7.98 ± 0.70 for CAS 338962-34-8 indicates that the compound's ionization state is sensitive to pH in the physiologically and chromatographically relevant range (pH 6–9) . This property, combined with its intermediate XLogP3 of 4.8 and presence of both a UV-active quinoxaline chromophore (λmax ~320–340 nm) and a bromine atom for potential MS isotope-pattern identification, makes CAS 338962-34-8 a suitable reference standard for reversed-phase HPLC method development and chromatographic hydrophobicity index (CHI) determination within this compound series . Its retention behavior at pH 7.4 versus pH 3.0 can be used to experimentally validate the predicted pKa and establish a pH-dependent logD calibration curve applicable to the broader analog set.

Quote Request

Request a Quote for 4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.